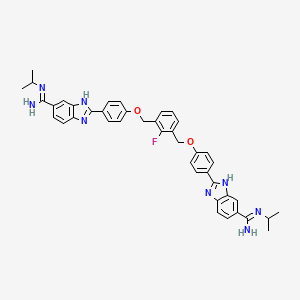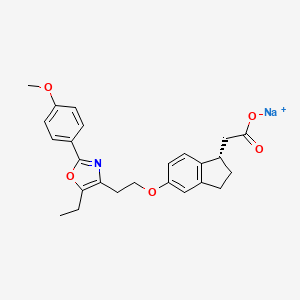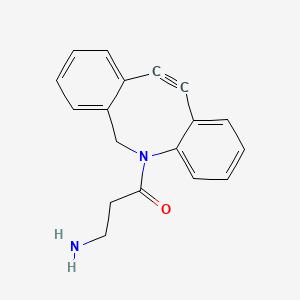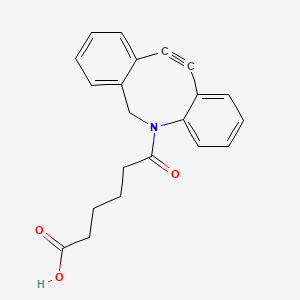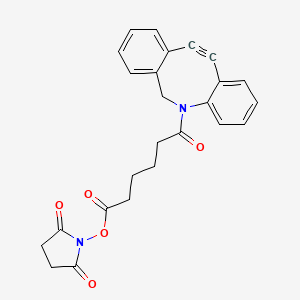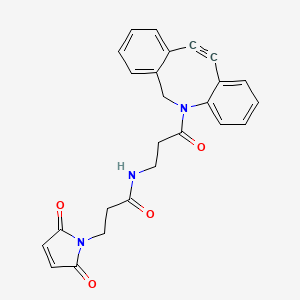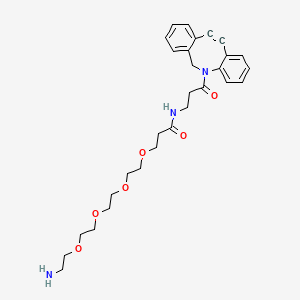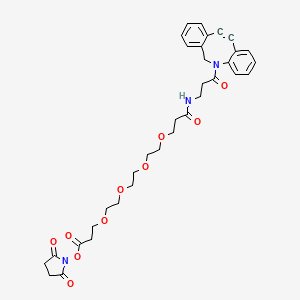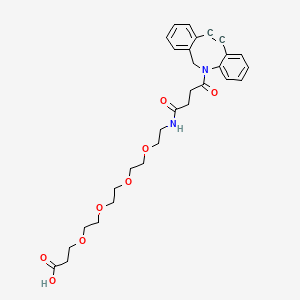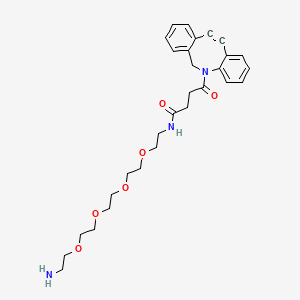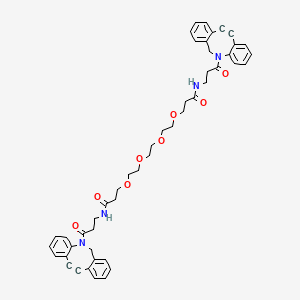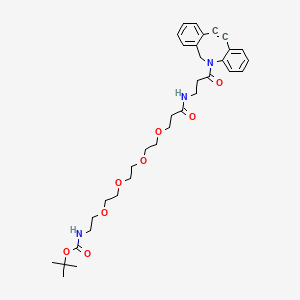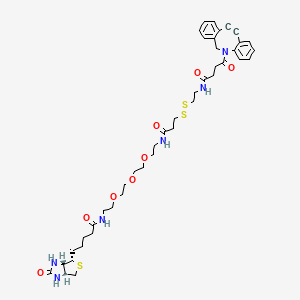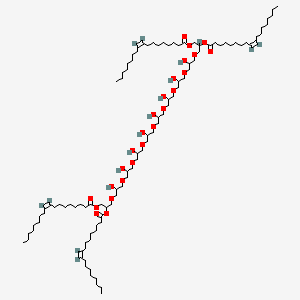
9-Octadecenoic acid (9Z)-, tetraester with decaglycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decaglyceryl tetraoleate is a biochemical.
Aplicaciones Científicas De Investigación
Acid-Catalyzed Transformation in Lipids
A study by Gardner, Nelson, Tjarks, and England (1984) explored the acid-catalyzed transformation of hydroperoxylinoleic acid derivatives. This research found that acid treatment resulted in various products, including epoxyhydroxyoctadecenoic and trihydroxyoctadecenoic acids, with implications in lipid chemistry and metabolism (Gardner et al., 1984).
Enzymatic Synthesis in Bio-lubricant Production
Gumbytė, Kreivaitis, and Baležentis (2015) investigated the enzymatic synthesis of bio-lubricant using 9-Octadecenoic acid and α-propylene glycol. This study determined optimal conditions for esterification and explored the tribological properties of the synthesized bio-lubricants (Gumbytė et al., 2015).
Regio- and Stereochemical Analysis in Linoleic Acid Derivatives
Hamberg (1991) conducted a detailed regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides. This research provided a method for analyzing these acids and understanding their formation during the autoxidation of linoleic acid (Hamberg, 1991).
Decarboxylation in Fatty Acid Catalysis
Knothe, Steidley, Moser, and Doll (2017) reported on the decarboxylation of oleic acid, including 9(Z)-octadecenoic acid, using triruthenium dodecacarbonyl as a catalyst. The study revealed valuable insights into the production of hydrocarbons with diesel fuel properties, emphasizing the multifunctionality of the catalyst in various fatty acids (Knothe et al., 2017).
Synthesis and Application in Material Science
Alghunaimi, Alsaeed, Harith, and Saleh (2019) developed a hydrophobic material based on 9-Octadecenoic acid grafted graphene for oil/water separation. This innovative material demonstrated potential in environmental applications, particularly in cleaning oil spills and removing oil contaminants from water (Alghunaimi et al., 2019).
Propiedades
Número CAS |
34424-98-1 |
|---|---|
Nombre del producto |
9-Octadecenoic acid (9Z)-, tetraester with decaglycerol |
Fórmula molecular |
C102H190O25 |
Peso molecular |
1816.617 |
Nombre IUPAC |
6,10,14,18,22,26,30,34-octahydroxy-4,8,12,16,20,24,28,32,36-nonaoxanonatriacontane-1,2,38,39-tetrayl tetraoleate |
InChI |
InChI=1S/C102H190O25/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-99(111)124-87-97(126-101(113)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)85-122-83-95(109)81-120-79-93(107)77-118-75-91(105)73-116-71-89(103)69-115-70-90(104)72-117-74-92(106)76-119-78-94(108)80-121-82-96(110)84-123-86-98(127-102(114)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)88-125-100(112)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h33-40,89-98,103-110H,5-32,41-88H2,1-4H3/b37-33-,38-34-,39-35-,40-36- |
Clave InChI |
NGHUOSKIZOQGBY-PMDAXIHYSA-N |
SMILES |
CCCCCCCC/C=C\CCCCCCCC(OCC(OC(CCCCCCC/C=C\CCCCCCCC)=O)COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(OC(CCCCCCC/C=C\CCCCCCCC)=O)COC(CCCCCCC/C=C\CCCCCCCC)=O)O)O)O)O)O)O)O)O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Decaglyceryl tetraoleate; 9-Octadecenoic acid, tetraester with decaglycerol; Polyglyceryl-10 tetraoleate. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B606948.png)
